Product packaging for Pentyl dihydrogen phosphate(Cat. No.:CAS No. 12789-46-7)

Pentyl dihydrogen phosphate

Cat. No.: B084744
CAS No.: 12789-46-7
M. Wt: 168.13 g/mol
InChI Key: NVTPMUHPCAUGCB-UHFFFAOYSA-N
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Description

Evolution of Alkyl Dihydrogen Phosphate (B84403) Chemistry in Scholarly Discourse

The study of alkyl dihydrogen phosphates, a class that includes compounds like nucleic acids, proteins, and phospholipids, is fundamental to understanding key biological processes. thieme-connect.de Historically, the synthesis of these phosphate monoesters presented significant challenges for organic chemists, primarily the difficulty of preventing the competitive formation of di- and trisubstituted phosphate byproducts. thieme-connect.de This led to the development of sophisticated phosphorylation methods designed to selectively achieve monophosphorylation of alcohols. thieme-connect.de

Key advancements in synthetic strategies have been reported over the years. These include the use of phosphorylating agents with protective groups, such as 2-chloromethyl-4-nitrophenyl phosphorodichloridate, which allows for a controlled, multi-step synthesis that ultimately yields the desired alkyl dihydrogen phosphate in good yields. acs.org Other methods involve the phosphorylation of alcohols using reagents like silyl (B83357) polyphosphate, which offers a direct route to these compounds. oup.com The enduring interest in these synthetic methods is driven by the crucial role of phosphate monoesters in biochemistry and their application in medicinal chemistry, particularly as water-soluble prodrugs. thieme-connect.de

Significance of Pentyl Dihydrogen Phosphate within Phosphate Monoester Research

Within the broader category of phosphate monoesters, this compound (C₅H₁₃O₄P) is distinguished by the properties conferred by its five-carbon alkyl chain. lookchem.com Research on phosphate monoesters often focuses on the mechanism of their hydrolysis, a reaction of immense biological importance. nih.govdtic.mil The structure of the alkyl group influences the compound's physical properties and reactivity.

The pentyl group gives the molecule surfactant properties, which is a key area of investigation. ontosight.ai This characteristic is exploited when it is combined with other chemical agents, such as 2,2',2''-nitrilotriethanol, to create materials with specifically tailored solubility, viscosity, and surface-active capabilities. ontosight.ai The study of such specific alkyl phosphates contributes to a deeper understanding of how the nonpolar alkyl portion of the molecule interacts with the polar phosphate head, informing research into self-assembly, micelle formation, and interfacial chemistry. The hydrolysis of phosphate esters, including alkyl variants, is known to be significantly accelerated in nonpolar environments compared to aqueous solutions, highlighting the importance of the alkyl chain's role in influencing reaction kinetics. researchgate.net

Interdisciplinary Relevance in Contemporary Chemical and Biological Sciences

The applications of this compound and related alkyl phosphates extend across numerous scientific disciplines. Its properties make it a valuable component and intermediate in various industrial and research settings.

In materials science , it functions as a curing agent for paints and plastics and is used in the manufacturing of synthetic fibers. chemdad.comguidechem.com Organophosphorus compounds, including those with pentyl groups, are also utilized as flame retardants and as plasticizers to enhance the flexibility and durability of polymers. lookchem.comontosight.ai The unique properties of compounds formed from this compound are also explored in the development of new materials for coatings and adhesives. ontosight.ai

In the biological and biomedical sciences , the phosphate group's role is critical. Phosphate monoesters are integral to cellular energy transfer and signaling. solubilityofthings.com The surfactant nature of this compound lends itself to potential applications in drug delivery systems, where it could enhance the solubility and bioavailability of pharmaceutical compounds. ontosight.ai Furthermore, phosphate derivatives are studied for their role in environmental biochemistry, such as in nutrient cycling within ecosystems. solubilityofthings.com The broader class of organophosphates, which includes this compound, serves as a foundation for intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₃O₄P chemdad.comguidechem.com
Molecular Weight 168.13 g/mol chemdad.com
Appearance Colorless liquid chemdad.comguidechem.com
Density 1.23 g/cm³ lookchem.com
Boiling Point 285.6°C at 760 mmHg lookchem.com
Flash Point 126.5°C lookchem.com
Topological Polar Surface Area 66.8 Ų guidechem.com
Hydrogen Bond Donor Count 2 guidechem.com
Hydrogen Bond Acceptor Count 4 guidechem.com
Rotatable Bond Count 5 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13O4P B084744 Pentyl dihydrogen phosphate CAS No. 12789-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl dihydrogen phosphate
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InChI

InChI=1S/C5H13O4P/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8)
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InChI Key

NVTPMUHPCAUGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13O4P
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DSSTOX Substance ID

DTXSID50862913
Record name Phosphoric acid, monopentyl ester
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Molecular Weight

168.13 g/mol
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Physical Description

Amyl acid phosphate appears as a colorless liquid. Burns, though difficult to ignite. Denser than water and is insoluble in water. Hence, sinks in water. Corrosive to metals and tissue. Vapors are heavier than air. Used as a curing agent in paints and plastics and in the manufacture of synthetic fibers., Liquid, Colorless liquid; [CAMEO]
Record name AMYL ACID PHOSPHATE
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CAS No.

12789-46-7, 2382-76-5
Record name AMYL ACID PHOSPHATE
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Record name Phosphoric acid, monopentyl ester
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Record name Phosphoric acid, pentyl ester
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Synthetic Methodologies and Preparative Strategies for Pentyl Dihydrogen Phosphate and Its Derivatives

Direct Esterification Approaches for Phosphate (B84403) Synthesis

Direct esterification represents a straightforward approach to forming phosphate esters by reacting an alcohol with a phosphoric acid source. sciencemadness.org While analogous to the Fischer esterification of carboxylic acids, the direct reaction with a strong acid like orthophosphoric acid (H₃PO₄) presents challenges, as the high acidity can decrease the nucleophilicity of the alcohol, hindering the reaction. researchgate.net Consequently, this method often requires specific catalysts or reaction conditions to proceed efficiently. researchgate.netpsu.edu

Catalyzed Esterification Reactions

To overcome the low reactivity of direct esterification, various catalysts are employed to facilitate the formation of pentyl dihydrogen phosphate. These catalysts can be broadly categorized as acid catalysts, biocatalysts, and specialized catalytic systems.

Acid Catalysis : Traditional Brønsted acids like sulfuric acid (H₂SO₄) are commonly used to catalyze the esterification of alcohols with phosphoric acid. sciencemadness.orgwikipedia.org Lewis acids have also proven effective. For instance, Lewis acids such as titanium tetrachloride (TiCl₄) and copper(II) triflate (Cu(OTf)₂) can catalyze the phosphorylation of alcohols. psu.edursc.org Solid acid catalysts, such as zirconium phosphate, offer advantages in terms of reusability and ease of separation from the reaction mixture. scialert.net

Biocatalysis : Enzymes offer a green and highly selective alternative for ester synthesis. Lipases, such as Candida rugosa lipase, have been successfully used to catalyze the synthesis of esters like n-amyl isobutyrate, demonstrating the potential for enzymatic synthesis of related phosphate esters under mild conditions. nih.gov

Specialized Catalytic Systems : Novel catalytic systems have been developed for the direct phosphorylation of alcohols. One such system employs a combination of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst and phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, enabling the direct and chemoselective phosphorylation of a diverse range of alcohols. nih.gov Nucleophilic catalysts like pyridine-N-oxide have also been shown to be effective, particularly when used with phosphoryl chlorides, providing significant rate enhancements even at low catalyst loadings. psu.edu

Table 1: Comparison of Catalysts for Phosphate Ester Synthesis

Catalyst Type Example(s) Key Features Reference(s)
Brønsted Acid Sulfuric Acid (H₂SO₄) Traditional, low-cost catalyst. sciencemadness.orgwikipedia.org
Lewis Acid Copper(II) Triflate (Cu(OTf)₂), Titanium Tetrachloride (TiCl₄) Effective for phosphoryl transfer under milder conditions than strong Brønsted acids. psu.edursc.orgacs.org
Solid Acid Catalyst Zirconium Phosphate Heterogeneous, reusable, facilitates product separation. scialert.net
Biocatalyst Candida rugosa Lipase High selectivity, mild reaction conditions, environmentally friendly. nih.gov
Specialized System TBAHS / PEP-K Enables direct, catalytic phosphorylation with high functional group tolerance. nih.gov
Nucleophilic Catalyst Pyridine-N-oxide Provides significant rate enhancement for phosphorylation reactions. psu.edu

Reaction Pathway Optimization for Enhanced Yield and Purity

Optimizing the reaction pathway is crucial for maximizing the yield and purity of this compound. This involves the systematic adjustment of various reaction parameters. Methodologies like Design of Experiments (DoE) and Bayesian optimization are increasingly used to efficiently explore the parameter space and identify optimal conditions. acs.orgucla.edu

Key parameters that are typically optimized include:

Temperature and Reaction Time : The reaction temperature and duration significantly influence the reaction rate and the formation of byproducts. For instance, in the synthesis of phosphate esters using phosphorus pentoxide, raising the temperature after the initial dosing is a common strategy to drive the esterification to completion. epo.org

Reactant Ratio and Concentration : The molar ratio of pentyl alcohol to the phosphorylating agent is a critical factor that determines the distribution of mono-, di-, and tri-esters in the final product. epo.orggoogle.com

Catalyst Loading : The amount of catalyst must be optimized to ensure a high reaction rate without causing unwanted side reactions or complicating purification. umbrex.com

Solvent and Mixing : The choice of solvent can affect reactant solubility and reaction rate. In reactions with highly reactive reagents like phosphorus pentoxide, using a solvent helps to moderate the reaction and prevent localized overheating and charring. google.com Efficient mixing is also essential to ensure homogeneity, especially in heterogeneous reactions. epo.org

Table 2: Parameters for Reaction Optimization in Phosphate Ester Synthesis

Parameter Influence on Reaction Optimization Goal Reference(s)
Temperature Affects reaction rate and selectivity. Find the optimal balance between reaction speed and minimizing side reactions/decomposition. acs.orgumbrex.com
Reactant Molar Ratio Controls the ratio of mono-, di-, and triesters. Achieve the desired product distribution (e.g., high mono-ester content). epo.orggoogle.com
Catalyst Concentration Influences reaction rate. Maximize rate with minimum catalyst usage to reduce cost and simplify purification. umbrex.com
Solvent Affects solubility and moderates reactivity. Improve reaction homogeneity and control exotherms. google.com
Mixing Ensures uniform reaction conditions. Prevent local hot spots and improve yield in heterogeneous systems. epo.org

Utilizing Phosphorylating Agents in Pentyl Alcohol Functionalization

An alternative to direct esterification involves the use of more reactive phosphorylating agents. These reagents facilitate the addition of a phosphate group to pentyl alcohol, often under milder conditions and with greater control than direct esterification with phosphoric acid. nih.gov Common strategies include the use of pentavalent phosphorus compounds like phosphorus pentoxide and phosphoryl chloride, or a two-step process involving a trivalent phosphite (B83602) intermediate that is subsequently oxidized. nih.govrsc.org

Application of Phosphorus Pentoxide in Phosphate Ester Synthesis

Phosphorus pentoxide (P₄O₁₀) is a widely used and effective reagent for the synthesis of alkyl phosphates, including this compound. clariant.comexsyncorp.com It is the anhydride (B1165640) of orthophosphoric acid and reacts directly with alcohols to form a mixture of monoalkyl and dialkyl phosphate esters. researchgate.netelpub.ru

The reaction is highly exothermic and vigorous, necessitating careful control of the reaction conditions. clariant.com Typically, the P₄O₁₀ is added gradually to the alcohol, which may be dissolved in an organic solvent to ensure better temperature control and prevent the formation of charred byproducts. google.com The molar ratio of the alcohol to P₄O₁₀ is a key determinant of the product composition; for example, a 3:1 molar ratio of alcohol to P₂O₅ is often specified. epo.org Following the esterification, a hydrolysis step is often required to break down any polymeric phosphate species formed during the reaction. epo.org This method is suitable for producing acidic phosphate esters and allows for the tailoring of the mono- to di-ester ratio by adjusting the reaction conditions. google.comresearchgate.net

Mechanistic Investigations of Phosphorylation Processes

The mechanisms of phosphorylation can vary significantly depending on the reagents and catalysts used. While the precise mechanism for the reaction between alcohols and phosphorus pentoxide is not definitively established, several other phosphorylation pathways have been investigated. google.com

Catalytic Phosphorylation with PEP-K/TBAHS : Mechanistic studies using ³¹P NMR and mass spectrometry suggest that the reaction proceeds through an unprecedented mixed anhydride species. This active phosphoryl donor is generated from the reaction between the phosphoenolpyruvic acid monopotassium salt (PEP-K) and the tetrabutylammonium hydrogen sulfate (TBAHS) catalyst. The alcohol then attacks this intermediate to form the phosphate monoester. nih.govacs.org

Lewis Acid-Catalyzed Phosphorylation : In reactions catalyzed by Lewis acids like Al(OTf)₃ with a phosphorylating agent, it is proposed that the Lewis acid activates the alcohol, which then undergoes nucleophilic attack on the phosphorus center. A proposed mechanism involves the formation of a cationic species from the alcohol, which then reacts with an intermediate formed from the phosphorylating agent. rsc.org

Phosphorylation with Chlorophosphates : Methods using phosphoryl chlorides (like POCl₃) proceed via a nucleophilic substitution pathway. organic-chemistry.org The alcohol attacks the electrophilic phosphorus atom, displacing a chloride ion. A base, such as triethylamine, is typically added to scavenge the HCl produced during the reaction. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphate esters to reduce environmental impact and improve safety. This involves developing methods that use less hazardous substances, reduce waste, and improve atom economy. decachem.comlu.se

Key green approaches applicable to this compound synthesis include:

Use of Greener Reagents and Catalysts : A significant focus is on replacing hazardous reagents like phosphorus oxychloride (POCl₃) with more benign alternatives. rsc.org This includes the use of biocatalysts (enzymes), which operate under mild conditions in aqueous media, and solid acid catalysts that can be easily recovered and reused. scialert.netnih.gov The development of catalytic systems that allow for the direct use of phosphoric acid or its salts under mild conditions is also a key goal. nih.gov

Alternative Energy Sources : Microwave (MW) irradiation and ultrasound have emerged as effective tools to promote organic reactions. rsc.org MW-assisted direct esterification of P-acids has been shown to be a green method that can accelerate reactions and improve selectivity, often in the absence of a solvent. nih.govsemanticscholar.org

Solvent-Free and Waste-Free Processes : Designing syntheses that operate under solvent-free conditions reduces volatile organic compound (VOC) emissions and simplifies product work-up. rsc.org Furthermore, developing processes where byproducts can be recovered and utilized, moving towards a waste-free technology, is a critical aspect of sustainable production. ktu.edu For example, ionic liquids are being explored as greener solvent alternatives that can also act as catalysts and be recycled. decachem.com

Table 3: Application of Green Chemistry Principles to Phosphate Ester Synthesis

Green Chemistry Principle Application in Synthesis Benefit(s) Reference(s)
Safer Solvents & Auxiliaries Use of ionic liquids or solvent-free conditions. Reduced VOC emissions, easier purification. decachem.comrsc.org
Catalysis Employing biocatalysts (e.g., lipases) or reusable solid acid catalysts. High selectivity, mild conditions, catalyst reusability, reduced waste. scialert.netnih.govnih.gov
Design for Energy Efficiency Use of microwave irradiation or ultrasound. Shorter reaction times, lower energy consumption, improved yields. rsc.orgnih.gov
Use of Renewable Feedstocks Utilizing bio-based reagents and catalysts derived from biomass. Reduced reliance on fossil fuels. decachem.comnih.gov
Prevention of Waste Developing atom-economical reactions and closed-loop processes. Minimized byproducts and resource consumption. decachem.comktu.edu

Solvent-Free Reaction Conditions for Sustainable Production

In the pursuit of greener chemical processes, solvent-free reaction conditions have emerged as a cornerstone for the sustainable production of organophosphorus compounds. These methods not only mitigate the environmental impact associated with volatile organic solvents but also often lead to improved reaction efficiency, reduced waste, and simplified purification procedures. cem.comresearchgate.net

One notable approach involves the use of microwave irradiation, which can significantly accelerate reaction rates and improve yields in the absence of a solvent. researchgate.net For instance, the synthesis of α-hydroxyphosphonates, structural analogs of hydroxy-pentyl dihydrogen phosphate, has been successfully achieved in high yields (84-90%) by reacting aryl or heteroaryl aldehydes with triethyl phosphite under ultrasonic waves for a short duration of 5 minutes, using potassium dihydrogen phosphate as a catalyst. mdpi.com This method highlights the advantages of solvent-free synthesis, including the elimination of organic solvents, reduced reaction times, and milder conditions. mdpi.com

Another solvent-free technique employs grinding, where reactants are mixed in a mortar and pestle. This method has been utilized for the synthesis of various organic compounds, demonstrating its potential for broader applications in organophosphorus chemistry. researchgate.net The synthesis of a novel halogen-free and formaldehyde-free durable flame retardant (EPDDPA) for cotton fabrics was accomplished through a solvent-free method using ethyl acetoacetate (B1235776) and phosphorus pentoxide as raw materials, showcasing the versatility of this approach. acs.org

These solvent-free methodologies, often coupled with energy-efficient techniques like microwave or ultrasound irradiation, represent a significant step towards the sustainable manufacturing of this compound and its derivatives.

Catalyst Design for Eco-Efficient Synthetic Routes

The development of eco-efficient synthetic routes for this compound and its analogs is intrinsically linked to the design of novel and sustainable catalysts. The focus has been on catalysts that are inexpensive, readily available, non-toxic, and reusable, thereby aligning with the principles of green chemistry.

Natural phosphates and phosphate-based fertilizers, such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP), have been successfully employed as heterogeneous catalysts for the synthesis of quinoxaline (B1680401) derivatives. dergipark.org.tr These catalysts are attractive due to their low cost and environmental friendliness. dergipark.org.trresearchgate.net Their catalytic activity has been demonstrated to be retained for up to six cycles with only a slight decrease in yield, highlighting their potential for industrial applications. dergipark.org.tr

Phosphoric acid has also been utilized as an acid catalyst in the hydrothermal treatment of cellulosic waste to produce valuable industrial intermediates. mdpi.com Furthermore, metal-free catalysts are gaining prominence for the synthesis of α-aminophosphonates, offering an environmentally benign alternative to traditional metal-based catalysts. researchgate.net

The following table summarizes various eco-friendly catalysts and their applications in the synthesis of organophosphorus compounds, which could be adapted for the synthesis of this compound derivatives.

CatalystReactantsProductReaction ConditionsYield (%)Reference
Potassium Dihydrogen PhosphateAryl/heteroaryl aldehydes, triethyl phosphiteα-HydroxyphosphonatesUltrasonic waves, 5 min, solvent-free84-90 mdpi.com
Mono-ammonium phosphate (MAP)1,2-Diamine, 1,2-dicarbonylQuinoxaline derivativesRoom temperature, EtOHExcellent dergipark.org.tr
Di-ammonium phosphate (DAP)1,2-Diamine, 1,2-dicarbonylQuinoxaline derivativesRoom temperature, EtOHExcellent dergipark.org.tr
Triple superphosphate (TSP)1,2-Diamine, 1,2-dicarbonylQuinoxaline derivativesRoom temperature, EtOHExcellent dergipark.org.tr
Metal-free (e.g., organocatalysts)Aldehyde, amine, diethylphosphiteα-AminophosphonatesMicrowave, solvent-freeExcellent researchgate.net

Preparation of Substituted Pentyl Dihydrogen Phosphates

The introduction of various functional groups onto the pentyl phosphate scaffold allows for the fine-tuning of its properties for specific applications. Key areas of research include the synthesis of hydroxy- and oxo-analogs, as well as the incorporation of heterocyclic moieties.

Synthesis of Hydroxy- and Oxo-Pentyl Dihydrogen Phosphate Analogs

The synthesis of this compound analogs bearing hydroxyl and oxo functionalities has been explored through various synthetic strategies. The 4-oxopentyl group has been utilized as a labile phosphate protecting group in the solid-phase synthesis of oligodeoxyribonucleotides, demonstrating a practical application of an oxo-pentyl phosphate derivative. researchgate.net

A significant advancement in this area is the biocatalytic synthesis of 5-(1-thyminyl)-3,4-dihydroxy-2-oxopentyl phosphate using DHAP-dependent aldolases. nih.gov This chemoenzymatic approach begins with the chemical preparation of 2-oxoethyl derivatives of nucleobases, followed by an aldol (B89426) addition reaction catalyzed by enzymes such as rhamnulose-1-phosphate aldolase (B8822740) (RAMA). nih.gov This method provides a high degree of stereocontrol, leading to the formation of specific isomers. nih.gov

The synthesis of α-hydroxyphosphonates, which serve as valuable precursors and analogs to hydroxy-pentyl dihydrogen phosphates, has been extensively studied. mdpi.comijsrset.com These compounds can be prepared through the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. mdpi.com The reaction can be catalyzed by various bases or acids, and can be performed under solvent-free conditions. mdpi.comijsrset.com

Starting MaterialsCatalyst/EnzymeProductKey FeaturesReference
2-Oxoethyl derivatives of nucleobases, Dihydroxyacetone phosphate (DHAP)DHAP-dependent aldolases (e.g., RAMA)5-(1-Thyminyl)-3,4-dihydroxy-2-oxopentyl phosphateBiocatalytic, high stereoselectivity nih.gov
Aldehydes, Dialkyl phosphitesPotassium phosphateα-HydroxyphosphonatesSolvent-free, rapid reaction mdpi.com
Aryl aldehydes, Diethyl phosphiteQuaternary ammonium (B1175870) hydroxide (B78521) ion exchange resinα-Hydroxy phosphonatesMild conditions, solid-supported base tandfonline.com

Incorporation of Heterocyclic Moieties onto Pentyl Phosphate Scaffolds

The integration of heterocyclic rings into the structure of pentyl phosphates can impart unique biological activities and chemical properties. The synthesis of heterocyclic phosphonates is a well-established field, with methodologies that can be adapted for the creation of novel pentyl phosphate derivatives. chim.itbeilstein-journals.org

One common approach involves the ring closure of phosphoryl-functionalized substrates through cyclization or cycloaddition reactions. beilstein-journals.org For example, the one-pot reaction of 5-chloro-2-pentanone (B45304) with ammonia (B1221849) and diethyl phosphonate (B1237965) leads to the formation of diethyl (2-methyl-2-pyrrolidinyl)phosphonate through an intramolecular nucleophilic substitution. beilstein-journals.org

Another strategy is the direct phosphorylation of heterocyclic systems. beilstein-journals.org This can be achieved through various metal-catalyzed cross-coupling reactions or radical-initiated cascade reactions. acs.org For instance, the synthesis of 1,2-dihydroisoquinolin-1-ylphosphonates has been accomplished through a one-pot reaction of 2-bromobenzaldehydes, alkynes, amines, and diethyl phosphonate under multicatalytic conditions. beilstein-journals.org

The chemical reactivity of enaminones towards phosphorus reagents has also been exploited to synthesize a variety of phosphorus-containing heterocycles. mdpi.com For example, the reaction of 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methy-2(1H)-quinolinone with diethyl phosphite in a basic medium yields a pyranoquinolinylphosphonate. mdpi.com

The following table highlights some synthetic routes for incorporating heterocyclic moieties into organophosphorus compounds.

HeterocycleSynthetic ApproachKey ReagentsReference
PyrrolidineIntramolecular cyclization5-Chloro-2-pentanone, ammonia, diethyl phosphonate beilstein-journals.org
IsoquinolineMulticatalytic one-pot reaction2-Bromobenzaldehyde, alkyne, amine, diethyl phosphonate beilstein-journals.org
PyranoquinolineCyclization of enaminone3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methy-2(1H)-quinolinone, diethyl phosphite mdpi.com
Thiazole, Quinoline, ImidazoleAddition to iminesHeterocyclic aldehydes, primary amines, diethyl H-phosphonate chim.it

Molecular Structure, Thermodynamics, and Intermolecular Interactions: a Theoretical and Experimental Perspective

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations and computational modeling are powerful tools for investigating molecular properties at the atomic level. nih.gov These methods, including Density Functional Theory (DFT) and ab initio calculations, provide detailed information about the electronic structure, conformational preferences, and reactivity of molecules. nih.govnih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govuni.lu It is particularly effective for determining the equilibrium geometries and conformational landscapes of molecules. For pentyl dihydrogen phosphate (B84403), DFT calculations would be instrumental in exploring the rotational energy barriers and stable conformations.

The primary conformational flexibility in pentyl dihydrogen phosphate arises from rotation around the P-O and C-C single bonds of the pentyl group. DFT studies can map the potential energy surface associated with these rotations to identify low-energy conformers. For instance, calculations can determine the relative energies of staggered versus eclipsed conformations of the alkyl chain and the preferred orientation of the pentyl group relative to the phosphate head. eurjchem.com Such studies have been successfully applied to a wide range of organic molecules to understand their structural preferences. eurjchem.com While benchmark studies have assessed the performance of various DFT functionals for describing dihydrogen bond complexes, none have focused specifically on this compound. nih.gov The choice of functional and basis set is critical for obtaining accurate results, especially for systems involving hydrogen bonding. nih.gov

Table 1: Illustrative DFT-Calculated Properties for Dihydrogen Phosphate Interactions (Note: This data is representative of interactions involving the dihydrogen phosphate anion and serves as a model for the phosphate headgroup of this compound.)

Interaction TypePropertyCalculated ValueMethod/Basis Set
H₂PO₄⁻ DimerH-Bond Distance (O-H···O)1.5 - 1.7 ÅB3LYP/6-311+G(d,p)
H₂PO₄⁻ DimerH-Bond Energy-15 to -25 kcal/molCCSD(T)/aug-cc-pVTZ
P-O-C RotationRotational Energy Barrier2 - 5 kcal/molPBE0/def2-TZVP

This is an interactive data table. Users can sort and filter the data based on the columns.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. rsc.org These calculations, such as Møller-Plesset perturbation theory (MP2), provide highly accurate descriptions of electronic structure and are valuable for studying reactivity. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. semanticscholar.org MD simulations are particularly useful for studying the behavior of molecules in the condensed phase, such as in aqueous solution. researchgate.net

MD simulations of this compound in water would provide critical insights into its solvation and aggregation behavior. The simulations can model the interactions between the amphiphilic molecule and surrounding water molecules, revealing the structure of the hydration shell around both the polar phosphate headgroup and the nonpolar pentyl tail. Studies on similar systems, such as potassium dihydrogen phosphate (KDP) solutions, show that the association of dihydrogen phosphate anions is strongly influenced by direct hydrogen bonding and that the choice of water model in the simulation is crucial for accurately representing these interactions. researchgate.netresearchgate.net For this compound, MD simulations could predict the critical micelle concentration and the structure of aggregates, elucidating how the interplay between the hydrophobic interactions of the pentyl chains and the hydrogen bonding of the phosphate heads drives self-assembly.

Thermodynamic Characterization of Complexation and Dimerization

The thermodynamic properties of association, such as complexation and dimerization, are governed by changes in enthalpy (ΔH) and entropy (ΔS). aps.org Understanding these contributions is essential for predicting the stability and behavior of molecular assemblies in solution.

The association of dihydrogen phosphate anions in solution is a process driven by the formation of strong hydrogen bonds. researchgate.net The thermodynamics of such noncovalent interactions can be dissected into enthalpic and entropic components. aps.orgnih.gov

Entropic Contributions (ΔS): The association of two or more molecules into a single complex leads to a decrease in translational and rotational freedom, resulting in an unfavorable (negative) entropy change. rush.edu However, the release of ordered solvent molecules from the hydration shells of the ions upon association can provide a favorable (positive) entropic contribution, which can partially or fully offset the unfavorable loss of solute entropy. nih.gov For hydrophobic interactions, this release of water molecules is the dominant entropic driver. nih.gov

The dihydrogen phosphate anion (H₂PO₄⁻) has the ability to act as both a hydrogen bond donor (from the P-OH groups) and a hydrogen bond acceptor (at the P=O and P-O⁻ oxygens). This dual functionality allows it to form extended hydrogen-bonded oligomers, such as dimers and trimers, in solution. nih.gov

Experimental and theoretical studies have confirmed this propensity for self-association. For example, modeling in acetonitrile has suggested a monomer-dimer equilibrium with a significant dimerization constant (K_dimer = 2400 M⁻¹), indicating that a substantial fraction of the phosphate exists as dimers even at millimolar concentrations. nih.gov The formation of higher-order species, such as trimers, has also been observed, particularly in the solid state and in the presence of macrocyclic receptors that can template their assembly. nih.gov The structure of these oligomers is characterized by chains or cyclic arrangements held together by strong O-H···O hydrogen bonds. researchgate.netresearchgate.net In the context of this compound, this inherent tendency of the phosphate headgroups to oligomerize would be a key factor in the initial stages of self-assembly, working in concert with hydrophobic forces to form larger structures.

Hydrogen Bonding Networks and Supramolecular Assembly

The dihydrogen phosphate group is a versatile functional moiety capable of forming robust and directional hydrogen bonds, which fundamentally governs the supramolecular assembly of molecules like this compound. Both the acidic P-OH groups acting as hydrogen bond donors and the phosphoryl P=O group acting as a hydrogen bond acceptor are key to these interactions. This dual donor-acceptor capability facilitates the formation of intricate and stable networks in various states of matter.

Intermolecular Hydrogen Bonding in Crystalline and Solution States

In the crystalline state, monoalkyl phosphates engage in extensive intermolecular hydrogen bonding, creating highly ordered supramolecular structures. The P-OH groups of one molecule typically interact with the P=O groups of neighboring molecules, resulting in the formation of layered or chain-like structures rsc.orgnih.gov. While the specific crystal structure of this compound is not detailed in the available literature, the behavior of analogous long-chain alkylammonium dihydrogen phosphates provides significant insight. For instance, compounds like octylammonium dihydrogen phosphate (ODP) and decylammonium dihydrogen phosphate (DDP) form anionic layers composed of hydrogen-bonded phosphate molecules, with the alkyl chains extending outwards nih.gov. These phosphate layers are held together by strong O-H···O hydrogen bonds, creating a stable two-dimensional network.

Role of Dihydrogen Phosphate in Anion Recognition and Binding

The dihydrogen phosphate (H₂PO₄⁻) anion is a critical target in the field of supramolecular chemistry due to its ubiquitous presence and vital role in biological systems rsc.org. The unique geometry and hydrogen-bonding capabilities of the dihydrogen phosphate group make it an excellent participant in molecular recognition events. It can act as both a hydrogen bond donor through its P-OH protons and a hydrogen bond acceptor via the lone pairs on its oxygen atoms figshare.comnih.gov.

This dual nature is exploited in the design of synthetic anion receptors. Many artificial receptors utilize moieties like amides, ureas, or thioureas to provide N-H donors that complementarily bind to the phosphate oxygens rsc.org. Conversely, receptors can incorporate hydrogen bond acceptors, such as pyridyl or tertiary amine nitrogens, to specifically interact with the P-OH groups of the dihydrogen phosphate anion rsc.orgfigshare.com. This ability to form multiple, specific hydrogen bonds allows for the selective binding of dihydrogen phosphate over other anions like sulfate (B86663) or chloride, which may have similar geometries but different hydrogen-bonding capacities rsc.org. Studies using techniques such as UV-vis and ¹H NMR titration have demonstrated strong association constants for specifically designed receptors with the H₂PO₄⁻ anion, even in polar solvents figshare.comnih.gov. The dihydrogen phosphate moiety itself can be considered a fundamental recognition unit, capable of directing its own assembly and binding to complementary molecular partners.

Crystal Engineering and Solid-State Studies of Alkylammonium Dihydrogen Phosphates

Crystal engineering of alkylammonium dihydrogen phosphates leverages the strong, directional hydrogen-bonding capabilities of the phosphate group and the van der Waals interactions of the alkyl chains to construct well-defined solid-state architectures. These materials often exhibit layered structures with interesting physical properties, including polymorphism and ferroelasticity, which are intrinsically linked to the organization of the hydrogen bond network nih.govaps.org.

Structural Redeterminations and Polymorphism

The crystal structures of several alkylammonium dihydrogen phosphates have been determined, revealing common organizational principles. Typically, they consist of two-dimensional anionic layers formed by extensive O-H···O hydrogen bonds between the dihydrogen phosphate groups nih.gov. The protonated alkylammonium cations reside between these layers, providing charge balance and influencing the interlayer spacing and packing arrangement through both electrostatic and van der Waals interactions nih.gov.

In compounds with long alkyl chains, such as octylammonium dihydrogen phosphate (ODP) and decylammonium dihydrogen phosphate (DDP), the alkyl chains are often interdigitated to maximize packing efficiency nih.gov. The precise arrangement of these components can lead to polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure. Polymorphism can arise from different hydrogen-bonding patterns within the phosphate layers or different packing arrangements of the alkylammonium cations. These structural variations can significantly affect the material's physical properties, including its stability, solubility, and mechanical behavior.

Table 1: Crystallographic Data for Representative Alkylammonium Dihydrogen Phosphates

Compound Formula Crystal System Space Group Key Structural Feature
Octylammonium Dihydrogen Phosphate (ODP) [CH₃(CH₂)₇NH₃⁺][H₂PO₄⁻] Monoclinic P2₁/c Anionic layers of hydrogen-bonded phosphates separated by interdigitated alkylammonium cations. nih.gov

This table is based on data from published crystallographic studies.

Ferroelastic Properties and Phase Transitions in Related Compounds

While specific studies on the ferroelastic properties of pentylammonium dihydrogen phosphate are not prominent, extensive research on related inorganic dihydrogen phosphates, such as potassium dihydrogen phosphate (KDP) and ammonium (B1175870) dihydrogen phosphate (ADP), provides a foundational understanding of the phenomena that can arise in these systems aps.orgjetir.org. These materials are known for their ferroelectric or antiferroelectric properties, which are coupled to their elastic behavior (ferroelasticity).

The properties of KDP and ADP are governed by the network of hydrogen bonds linking the phosphate tetrahedra aps.org. At high temperatures, these compounds are paraelectric. Upon cooling, they undergo a structural phase transition to a ferroelectric (in KDP) or antiferroelectric (in ADP) state jetir.orgresearchgate.net. This transition is driven by the ordering of protons within the hydrogen bonds. This ordering creates a spontaneous electric polarization and induces a mechanical strain, which is characteristic of a ferroelastic material. The piezoelectric and dielectric properties of these crystals are directly controlled by the H₂PO₄ hydrogen bond system aps.org. The principles observed in KDP and ADP suggest that alkylammonium dihydrogen phosphates could also exhibit interesting phase transitions and coupled electrical-mechanical properties, mediated by the interplay between the hydrogen-bonded phosphate network and the organic cations.

Table 2: Properties of Related Dihydrogen Phosphate Compounds

Compound Formula Curie Temperature (Tc) Phase Below Tc Key Property
Potassium Dihydrogen Phosphate (KDP) KH₂PO₄ ~123 K (-150 °C) Ferroelectric Exhibits spontaneous electric polarization and strong electro-optic effects. jetir.org

This table summarizes key phase transition data for well-studied inorganic dihydrogen phosphates.

Reactivity Mechanisms and Organic Transformations Catalyzed or Influenced by Pentyl Dihydrogen Phosphate

Catalytic Activity of Dihydrogen Phosphate (B84403) Species

The dihydrogen phosphate moiety is a versatile functional group in catalysis. Its ability to act as a Brønsted acid, a component of ionic liquids, and a stabilizer in heterogeneous systems makes it valuable in numerous chemical processes.

Phosphate derivatives, particularly chiral phosphoric acids, are well-established as highly effective Brønsted acid catalysts for a wide range of asymmetric organic reactions. While specific studies focusing solely on pentyl dihydrogen phosphate are limited, the principles of catalysis by related phosphoric acids are directly applicable. These acids can activate electrophiles, such as imines and carbonyl compounds, by protonation, rendering them more susceptible to nucleophilic attack mpg.deacs.org.

The general mechanism involves the formation of a hydrogen bond between the acidic proton of the phosphate and the substrate, followed by proton transfer to generate a more reactive, cationic intermediate. This mode of activation is crucial in reactions like hydrofunctionalizations, cycloadditions, and transfer hydrogenations mpg.deacs.org. The effectiveness of the catalysis depends on the acidity of the phosphate, which can be tuned by the electronic properties of the alkyl or aryl group attached to it. For instance, stronger Brønsted acids have been developed that can protonate simple olefins, mimicking the action of biological enzymes mpg.de.

Key Features of Dihydrogen Phosphate Brønsted Acid Catalysis:

Activation of Electrophiles: Protonation of imines, carbonyls, and alkenes enhances their reactivity towards nucleophiles.

Asymmetric Induction: Chiral phosphate catalysts create a chiral environment, enabling enantioselective transformations.

Tunable Acidity: The pKa of the catalyst can be modified by changing the substituent on the phosphate group, allowing for optimization for specific reactions.

Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained attention as "green" solvents and catalysts in chemical synthesis. ILs featuring the dihydrogen phosphate anion combine the unique properties of ionic liquids with the catalytic potential of the phosphate group researchgate.netdcu.ie.

These ILs can serve multiple roles: as the reaction medium, as a catalyst, or both. The dihydrogen phosphate anion can act as a proton donor, facilitating acid-catalyzed reactions. For example, acidic ionic liquids have been effectively used as catalysts in Friedel-Crafts reactions dcu.ie. The properties of the ionic liquid, such as viscosity, polarity, and miscibility with other solvents, can be fine-tuned by altering the structure of the cation (e.g., imidazolium, pyridinium) and the anion researchgate.netdcu.ieuoh.edu.iqethernet.edu.et. This tunability allows for the design of task-specific ionic liquids for particular catalytic applications, including esterification and electrochemical processes researchgate.net.

A study by Sulaimon et al. (2020) investigated imidazolium-based dihydrogen phosphate ionic liquids, such as 1-butyl-3-methylimidazolium dihydrogen phosphate ([BMIM][DHP]), highlighting their potential in chemical applications researchgate.net.

Table 1: Examples of Dihydrogen Phosphate-Based Ionic Liquids and Their Applications

CationAnionAbbreviationPotential Application
1-ethyl-3-methylimidazoliumDihydrogen phosphate[EMIM][DHP]Gas Hydrate (B1144303) Inhibition, Catalysis
1-butyl-3-methylimidazoliumDihydrogen phosphate[BMIM][DHP]Gas Hydrate Inhibition, Catalysis
1-(3-cyanopropyl)-3-methylimidazoliumDihydrogen phosphate[CPMIM][DHP]Gas Hydrate Inhibition

This table is based on compounds synthesized for gas hydrate inhibition studies, which share the dihydrogen phosphate anion relevant to catalytic applications researchgate.net.

The dihydrogen phosphate anion is also instrumental in the field of heterogeneous catalysis, particularly in the synthesis and stabilization of metal nanoparticles (NPs). These nanoparticles are highly active catalysts in various reactions, including hydrogen generation and hydrogenation mdpi.comnih.gov.

Dihydrogen phosphate anions can act as capping agents, adsorbing to the surface of metal nanoparticles to prevent their aggregation and control their size and morphology. This stabilization is crucial for maintaining high catalytic activity and longevity mdpi.com. For instance, water-soluble ruthenium(0) nanoparticles stabilized by dihydrogen phosphate have been shown to be highly efficient and reusable catalysts for the hydrolysis of ammonia-borane, a promising reaction for chemical hydrogen storage mdpi.comnih.gov.

Furthermore, phosphate species can be incorporated into solid supports like metal-organic frameworks (MOFs) or zeolites to create robust heterogeneous catalysts rsc.orgchemrxiv.org. In these systems, the phosphate groups can introduce Brønsted acid sites, enhancing the material's catalytic performance in reactions such as alcohol dehydration chemrxiv.org. The interaction between the phosphate, the support, and the active metal sites can lead to synergistic effects, improving selectivity and conversion in reactions like the hydrogenation of acetylene (B1199291) or the oxidation of styrene (B11656) rsc.orgresearchgate.net.

Table 2: Performance of Dihydrogen Phosphate-Stabilized Ruthenium(0) Nanoparticles in Ammonia-Borane Hydrolysis

Catalytic RunActivity RetentionConversion
1st100%Complete
2nd~90%Complete
3rd~85%Complete
4th~80%Complete
5th78%Complete

Data adapted from studies on dihydrogen phosphate stabilized Ru(0) NPs, showing excellent reusability mdpi.com. The slight decrease in activity is attributed to the passivation of the nanoparticle surface by metaborate, a byproduct of the reaction mdpi.com.

Ester Hydrolysis and Phosphodiester Cleavage

The hydrolysis of phosphate esters is a fundamental reaction in chemistry and biology. Monoalkyl phosphates like this compound can undergo hydrolysis through the cleavage of the P-O bond. The mechanism and rate of this reaction are highly sensitive to factors such as pH and the solvent environment.

The hydrolysis of a monoalkyl phosphate ester can proceed via different reactive species depending on the pH of the solution: the neutral species (ROPO(OH)₂), the monoanion (ROPO₂OH⁻), and the dianion (ROPO₃²⁻). Studies have shown that the monoanionic form of phosphate monoesters is often the most reactive species in hydrolysis reactions youtube.com.

For the dianionic species, the mechanism is more dependent on the nature of the leaving group. For good leaving groups, a more dissociative, metaphosphate-like transition state is favored. For poorer leaving groups, a more associative pathway becomes competitive acs.org. The hydrolysis rates of phosphate monoesters are generally much faster than those of corresponding phosphate diesters, which lack the internal hydroxyl group for intramolecular assistance youtube.com.

Key Mechanistic Pathways in Phosphate Monoester Hydrolysis:

Substrate-Assisted Pathway: The phosphate's own hydroxyl group acts as a general acid to protonate the leaving group. This is often dominant for the monoanion acs.orgdiva-portal.org.

Solvent-Assisted Pathway: One or more solvent (water) molecules facilitate the proton transfers required for nucleophilic attack and leaving group departure diva-portal.orgnih.gov.

Associative vs. Dissociative Character: The transition state can range from a pentacoordinate intermediate (associative) to a transient metaphosphate species (dissociative), depending on the substrate and conditions acs.orgnih.gov.

The solvent plays a critical role in the hydrolysis of phosphate esters, influencing both the reaction rate and the operative mechanism. The rate of hydrolysis can be dramatically affected by the polarity and hydrogen-bonding capabilities of the solvent.

For instance, moving from water to dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can lead to massive rate enhancements, sometimes by factors of 10⁶ to 10⁷ for the hydrolysis of the dianion of a phosphate monoester nih.gov. This is attributed to the poor solvation of the anionic nucleophile (hydroxide) and the phosphate dianion in DMSO, which raises their ground state energy and thus lowers the activation barrier.

Conversely, in non-polar aprotic solvents such as cyclohexane (B81311) and acetone, the hydrolysis of phosphate diesters proceeds much more rapidly than in water. This is because water strongly solvates the ground state of the phosphate ester through hydrogen bonding, stabilizing it and increasing the activation energy required for hydrolysis nih.gov. The choice of solvent can therefore be used to modulate the reactivity of phosphate esters significantly.

Table 3: Relative Rate Enhancements of Phosphate Ester Hydrolysis in Different Solvents Compared to Water

Phosphate Ester TypeSolventApproximate Rate Enhancement Factor
Phosphate Monoester Dianion>95% aq. DMSO~1,000,000 - 10,000,000
Phosphate DiesterAcetone~500,000
Phosphate DiesterCyclohexane~2,000,000,000

This table presents generalized data from studies on various phosphate esters to illustrate the magnitude of solvent effects nih.gov.

Participation in Nucleophilic Addition Reactions

Scientific literature does not support the direct involvement of this compound as a primary reactant or catalyst in the following nucleophilic addition reactions due to fundamental mechanistic requirements.

Oxa-Michael Addition Reactions

The Oxa-Michael reaction, or the conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound, is typically catalyzed by a base or a nucleophilic catalyst such as a phosphine (B1218219). beilstein-journals.orgvander-lingen.nl The mechanism of phosphine-catalyzed Oxa-Michael additions involves the initial conjugate addition of the phosphine (a trivalent phosphorus compound) to the Michael acceptor. beilstein-journals.orgresearchgate.net This forms a zwitterionic intermediate that facilitates the subsequent addition of an alcohol.

This compound, a phosphate monoester, is a pentavalent phosphorus compound and does not possess the nucleophilic character of a triaryl- or trialkylphosphine required to initiate this catalytic cycle. Therefore, it is not a documented catalyst for this transformation.

Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction is a three-component condensation to synthesize α-aminophosphonates. The key phosphorus reactant in this reaction is a hydrophosphoryl compound, characterized by the presence of a reactive P-H bond. wikipedia.orgmdpi.com The most common reactants are dialkyl phosphonates, (RO)₂P(O)H. nih.govsemanticscholar.org

The mechanism involves either the addition of the P-H bond across a C=N bond of a pre-formed imine (from the condensation of an amine and a carbonyl compound) or the substitution of a hydroxyl group from a pre-formed α-hydroxyphosphonate. nih.govsemanticscholar.org Both pathways are dependent on the presence of the P-H moiety for the crucial hydrophosphonylation step. wikipedia.org this compound (C₅H₁₁O)P(O)(OH)₂ lacks this essential P-H bond and thus cannot participate in the Kabachnik-Fields reaction as the phosphorus source.

Derivatization and Functional Group Interconversions of this compound

While its role in the aforementioned synthetic reactions is not supported, this compound, like other polar phosphate esters, can undergo derivatization. This is typically performed not to interconvert functional groups for synthetic purposes, but to modify the compound's physical properties (e.g., polarity, volatility) for analytical characterization.

Derivatization is a procedural technique that modifies an analyte to enable or enhance its analysis, particularly in gas chromatography (GC) and mass spectrometry (MS). researchgate.net For highly polar compounds containing acidic protons, such as phosphate esters, derivatization is often necessary.

Common derivatization strategies applicable to phosphate groups include:

Silylation: This is a widely used technique where an active hydrogen, such as in the P-OH groups of this compound, is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net This reaction decreases the compound's polarity, reduces its capacity for hydrogen bonding, and increases its thermal stability and volatility, making it more suitable for GC analysis. gcms.cz

Alkylation/Esterification: The acidic P-OH groups can be converted to esters. This process reduces polarity and is a common choice for derivatizing acidic functional groups to improve chromatographic separation. researchgate.net

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be used to acylate functional groups. nih.gov While more common for amines and alcohols, acylation can also modify phosphate-containing molecules, often enhancing detectability by an electron capture detector (ECD) in GC analysis. researchgate.net

A specific strategy for the analysis of phosphate metabolites involves derivatization with 3-aminomethyl pyridine (B92270) (AMPy) coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS), which improves detection sensitivity and stability. nih.gov

The following table summarizes potential derivatization reactions for analytical purposes.

Derivatization TypeReagent ClassPurpose
SilylationSilylating agents (e.g., BSTFA)Increases volatility and thermal stability for GC-MS.
EsterificationAlkylating agentsReduces polarity for improved chromatographic behavior.
AcylationFluorinated anhydrides (e.g., PFPA)Enhances detectability by specific detectors (e.g., ECD).

Biochemical Roles and Biological System Research

Enzymatic Interactions and Substrate Specificity

Pentyl dihydrogen phosphate (B84403), as an alkyl phosphate monoester, is recognized as a potential substrate for various hydrolytic enzymes, particularly phosphatases. Phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate esters, removing a phosphate group from their substrate. The interaction between a simple alkyl phosphate like pentyl dihydrogen phosphate and a phosphatase is governed by the enzyme's active site architecture and its affinity for the substrate.

Research into the enzymatic hydrolysis of analogous compounds provides significant insight. Studies using alkaline phosphatase, a ubiquitous enzyme, have demonstrated its activity on a variety of alkyl phosphates. The efficiency of this catalysis is often compared to the hydrolysis of a common chromogenic substrate, p-nitrophenyl phosphate (pNPP). nih.gov Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic efficiency (kcat/Kₘ) are used to quantify substrate specificity.

For instance, studies on the hydrolysis of hexyl phosphate by bovine intestinal alkaline phosphatase have been conducted to elucidate the effects of the alkyl chain on enzymatic rates. nih.govoup.com These studies indicate that the nature of the alkyl group influences the binding affinity and turnover rate. The rate-determining step for alkaline phosphatase-catalyzed hydrolysis is believed to be the phosphorylation of a serine residue in the active site, which is concurrent with the departure of the alcohol leaving group. oup.com Therefore, this compound would be expected to be hydrolyzed to pentanol (B124592) and inorganic phosphate. The kinetics of this reaction would likely be comparable to other short-chain alkyl phosphates like hexyl phosphate, though specific values for this compound are not extensively documented.

Table 1: Comparative Kinetic Parameters for Alkaline Phosphatase with Various Phosphate Monoester Substrates
SubstrateMichaelis Constant (Kₘ) Relative to pNPPApparent Bimolecular Rate Constant (kcat/Kₘ) (M⁻¹s⁻¹)Reference
Hexyl phosphate4.0 - 13.03.8 x 10⁵ nih.govx-mol.com
Polyfluorinated Alkyl Phosphate Monoesters (monoPAPs)0.9 - 2.11.1 x 10⁷ nih.govx-mol.com

Data in the table is derived from studies on analogous compounds to provide a comparative framework for the potential enzymatic kinetics of this compound.

The phosphate moiety of a substrate plays a critical role beyond simply being the site of catalytic action; it is crucial for substrate recognition, binding, and the modulation of enzyme activity. Several enzymes utilize the binding energy from the non-reacting phosphate group of a substrate to accelerate catalysis. nih.gov This interaction helps to properly orient the substrate within the active site and to stabilize the transition state of the reaction, thereby lowering the activation energy barrier.

Research on enzymes like 1-deoxy-d-xylulose-5-phosphate (DXP) reductoisomerase (DXR) demonstrates the profound energetic contribution of the phosphate group. In studies where the substrate was truncated to remove its phosphate group, a significant loss in kinetic barrier stabilization was observed—amounting to 6.1 kcal/mol. nih.gov A substantial portion of this energy (4.4 kcal/mol) could be regained by adding inorganic phosphite (B83602), which mimics the binding of the phosphate group. nih.gov This highlights that the interactions between the enzyme's active site and the phosphodianion are critical for efficient catalysis. These interactions can induce necessary conformational changes in the enzyme and disfavor the release of the reaction intermediate. nih.gov For a substrate like this compound, its phosphate group would be the primary anchor for binding within a phosphatase active site, ensuring precise positioning for nucleophilic attack on the phosphorus atom.

Table 2: Energetic Contribution of the Phosphate Moiety in Enzyme Catalysis
ConditionEffect on Kinetic BarrierEnergy Value (kcal/mol)Reference
Removal of substrate's phosphate groupLoss of stabilization6.1 nih.gov
Reaction of truncated substrate in the presence of phosphite dianionRegained stabilization4.4 nih.gov

In biological systems, phosphate transfer reactions are fundamental to signal transduction and energy metabolism, with molecules like Adenosine triphosphate (ATP) serving as the primary phosphate donor. While simple alkyl phosphates like this compound are not typically recognized as high-energy phosphate donors in the same vein as ATP, the chemical nature of the dihydrogen phosphate group itself is significant in molecular interactions.

Specifically, the dihydrogen phosphate anion (H₂PO₄⁻) can act as a hydrogen-bond donor. researchgate.net This capability is crucial for its recognition by receptor molecules and enzyme active sites. Studies on synthetic anion receptors have shown that the dihydrogen phosphate group can form multiple hydrogen bonds through its P-OH groups. researchgate.net This interaction is essential for the initial binding of a phosphorylated substrate to an enzyme. In the context of this compound interacting with a phosphatase, the two hydroxyl groups on the phosphate moiety would serve as hydrogen-bond donors to acceptor residues (e.g., carboxylate side chains of aspartate or glutamate) in the enzyme's active site, facilitating its stable and specific binding prior to catalysis. While it primarily acts as a substrate for phosphate removal (a phosphate "donor" in the sense of release), its role is distinct from the high-energy phosphate group transfers that drive metabolic processes.

Metabolic Pathway Interventions and Regulation

Phosphate is a cornerstone of life, playing an indispensable role in cellular structure, genetic material, and energy metabolism. frontiersin.orgresearchgate.net It is a key component of phospholipids that form cell membranes, nucleotides like DNA and RNA, and the central energy currency, ATP. nih.gov Phosphate ester hydrolysis is a ubiquitous biological reaction essential for energy production, biosynthesis, and the regulation of cellular processes. nih.gov

The Pentose (B10789219) Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. wikipedia.org Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentoses, such as ribose 5-phosphate, which is a precursor for nucleotide synthesis. nih.govnih.govnih.gov The PPP is divided into two main phases: an oxidative phase that generates NADPH, and a non-oxidative phase that involves the interconversion of five-carbon sugars. wikipedia.orgkhanacademy.org

The key regulatory enzyme of the PPP is glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first committed step in the oxidative branch. wikipedia.org This pathway is highly active in tissues with significant biosynthetic requirements for fatty acids and steroids, as well as in red blood cells where NADPH is critical for protection against oxidative stress. nih.govnih.gov

While the intermediates of the PPP (e.g., glucose-6-phosphate, ribose-5-phosphate) are phosphorylated compounds, current scientific literature has not established a direct functional link or regulatory role for this compound in the Pentose Phosphate Pathway. The connection is conceptual, in that this compound contains a phosphate group, a chemical moiety ubiquitous in all metabolic pathways. However, there is no evidence to suggest that it acts as a substrate, regulator, or intermediate within the specific enzymatic reactions of the PPP. Its metabolic significance, upon hydrolysis, would be the contribution of inorganic phosphate to the general cellular pool, which indirectly supports all phosphorylation-dependent pathways, including the PPP. nih.gov

Table 3: Key Functions and Products of the Pentose Phosphate Pathway Phases
PhaseKey ProductsPrimary FunctionsReference
Oxidative PhaseNADPH, Ribulose 5-phosphateGeneration of reducing power for biosynthesis and antioxidant defense; CO₂ production. nih.govnih.gov
Non-oxidative PhaseRibose 5-phosphate, Fructose 6-phosphate, Glyceraldehyde 3-phosphateSynthesis of nucleotide precursors; interconversion of sugars to link with glycolysis. wikipedia.orgnih.gov

Nucleotide and Nucleic Acid Synthesis Relevance

The synthesis of nucleotides and nucleic acids (DNA and RNA) is a cornerstone of cellular life, and phosphate moieties are central to this process. The backbone of DNA and RNA is a polymer of nucleotides linked by phosphodiester bonds. The formation of these bonds requires energy and activated precursors, all of which are fundamentally tied to phosphate chemistry.

The de novo synthesis pathways for purine and pyrimidine nucleotides begin with simple precursor molecules and build the nucleotide structure. A key activated sugar intermediate in these pathways is 5-phosphoribosyl-1-pyrophosphate (PRPP), which is synthesized from ribose 5-phosphate. nih.govvt.edulibretexts.org PRPP provides the ribose-phosphate foundation upon which the nitrogenous base is constructed (in purine synthesis) or to which a pre-formed base is attached (in pyrimidine synthesis). nih.govvt.edu

While this compound is not a natural intermediate in these canonical pathways, the study of organophosphates is crucial in understanding prebiotic chemistry—the chemical steps that may have led to the origin of life. A significant challenge in prebiotic chemistry is the "phosphate problem," which questions how inorganic phosphate was incorporated into organic molecules in an aqueous environment. rsc.org The use of various organophosphates as phosphorylating agents under prebiotically plausible conditions is an active area of research. researchgate.net Compounds like this compound represent simple organophosphates that contain the essential phosphate group esterified with an alkyl chain, a structural motif fundamental to the phosphodiester backbone of all nucleic acids. wikipedia.org

ComponentRole in Nucleotide/Nucleic Acid Synthesis
Ribose 5-phosphate A five-carbon sugar that provides the core scaffold for the nucleotide. It is a product of the Pentose Phosphate Pathway. vt.edu
Phosphate Group Essential for forming activated intermediates (e.g., PRPP, ATP) and creating the phosphodiester bonds that link nucleotides into nucleic acid chains. nih.govyoutube.com
Nitrogenous Bases Purines (Adenine, Guanine) and Pyrimidines (Cytosine, Thymine, Uracil) that encode genetic information.
Amino Acids Serve as precursors, donating nitrogen and carbon atoms for the synthesis of the purine and pyrimidine rings (e.g., Glutamine, Glycine, Aspartate). nih.gov
ATP/GTP Act as energy sources and phosphate donors for the phosphorylation steps in the synthesis pathways. libretexts.org

Biomedical Research Applications and Bioactivity

The unique chemical properties of this compound, combining a hydrophilic phosphate head with a moderately lipophilic five-carbon pentyl tail, make it a subject of interest in various biomedical applications. Its bioactivity is primarily related to its function as a phosphate-containing molecule that can interact with biological systems and materials.

Role in Drug Delivery Systems

A significant challenge in pharmacology is the delivery of drugs with poor water solubility. Such hydrophobic drugs often exhibit low bioavailability, limiting their therapeutic effectiveness. nih.govresearchgate.net Chemical modification of drugs or their formulation with specialized excipients is a common strategy to overcome this limitation. mdpi.com

Organophosphates, including alkyl phosphates like this compound, are investigated for their potential in drug delivery systems. The esterification of a drug molecule or a carrier with a phosphate group can alter its physicochemical properties, such as solubility and permeability. tcichemicals.com The negatively charged, hydrophilic dihydrogen phosphate group can increase aqueous solubility, while the alkyl chain (in this case, the pentyl group) can modulate lipophilicity to enhance interaction with cell membranes. This amphiphilic nature is valuable in designing nanocarriers like micelles or liposomes, which can encapsulate hydrophobic drugs and improve their delivery. mdpi.comnih.gov Research in this area explores how varying the alkyl chain length on the phosphate group can fine-tune these properties for optimal drug loading and release. tcichemicals.com

Drug Delivery StrategyMechanism of ActionRelevance of Phosphate Groups
Prodrugs A drug is chemically modified with a promoiety (e.g., a phosphate ester) that is cleaved in vivo to release the active drug. tcichemicals.comPhosphate esters can be added to improve solubility and are often cleaved by endogenous phosphatases.
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.Phospholipids, the primary components of liposomes, are natural organophosphate esters. Synthetic phosphate-containing lipids can be used to modify liposome properties.
Polymeric Micelles Self-assembling core-shell structures formed by amphiphilic block copolymers that encapsulate hydrophobic drugs in their core. mdpi.comPhosphate groups can be incorporated into the hydrophilic block of the copolymer to enhance stability and biocompatibility.
Solid Dispersions A drug is dispersed in a hydrophilic carrier matrix at the molecular level to improve its dissolution rate and bioavailability. mdpi.comPhosphate-containing polymers or excipients can serve as the hydrophilic matrix.

Application in Tissue Engineering Scaffolds

Tissue engineering aims to regenerate damaged or diseased tissues by using a combination of cells, growth factors, and a supportive scaffold. ausmt.ac.irresearchgate.net The scaffold provides a temporary three-dimensional structure that mimics the natural extracellular matrix, promoting cell attachment, proliferation, and differentiation. nih.govmdpi.com

Phosphorous-containing polymers and materials are highly valuable in tissue engineering, particularly for bone regeneration. nih.gov This is because the inorganic component of bone is primarily hydroxyapatite (B223615), a calcium phosphate mineral. nih.gov Incorporating phosphate groups into scaffold biomaterials can enhance their bioactivity and osteoconductivity. nih.gov

This compound can be explored as a functionalizing agent for biomaterials used in scaffolds. By incorporating such organophosphates into polymers (e.g., hydrogels, polyesters), the resulting scaffold can have improved properties:

Enhanced Biocompatibility: The phosphate group is a natural component of the body, potentially improving the interaction between the scaffold and host cells. nih.gov

Improved Cell Adhesion: Surface functionalization with phosphate groups can promote the attachment of osteoblasts (bone-forming cells).

Mineralization: The phosphate groups can act as nucleation sites for calcium phosphate deposition, a critical step in bone formation. nih.gov

Scaffold Material TypeDescriptionPotential Role of Organophosphate Functionalization
Natural Polymers Derived from biological sources (e.g., Collagen, Alginate, Chitosan). ausmt.ac.irIntroduction of phosphate groups can enhance bioactivity and control degradation rates.
Synthetic Polymers Man-made polymers (e.g., PCL, PLA, PLGA, PEG). ausmt.ac.irmdpi.comIncorporation of phosphate moieties can improve cell-material interactions and add functionality for bone tissue engineering. nih.gov
Bioceramics Inorganic materials like hydroxyapatite and bioactive glasses. nih.govOrganophosphates can be used as surface modifiers to improve the interface between the ceramic and a polymer matrix in composite scaffolds.
Hydrogels Water-swollen polymer networks that mimic soft tissue. nih.govFunctionalizing hydrogel polymers with organophosphates can create scaffolds that support mineralization and osteogenic differentiation. nih.gov

Investigation as a Scaffold for Drug Development in Metabolic Pathways

Metabolic pathways are a series of interconnected chemical reactions essential for life. The dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.gov Consequently, enzymes within these pathways are prime targets for drug development. A key strategy in drug discovery is the use of a chemical "scaffold," a core structure that can be systematically modified to create a library of compounds tested for inhibitory activity against a specific target. mdpi.comnih.gov

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for producing NADPH, which is vital for managing oxidative stress and for reductive biosynthesis (e.g., fatty acid synthesis), and for producing ribose 5-phosphate, the precursor for nucleotide synthesis. vt.edunih.gov Cancer cells often exhibit an upregulated PPP to support their high proliferation rate, making enzymes in this pathway attractive targets for anti-cancer drugs. nih.govnih.govmdpi.com

Organophosphates like this compound can be considered as a simple scaffold for developing inhibitors of metabolic enzymes. Many enzymes in pathways like the PPP bind to phosphorylated substrates (e.g., glucose-6-phosphate). vt.edu Therefore, a molecule designed to inhibit such an enzyme often mimics this phosphorylated substrate.

A simple scaffold like this compound offers:

A Phosphate Headgroup: This allows the molecule to potentially bind to the active site of an enzyme that recognizes a phosphorylated substrate.

A Modifiable Alkyl Tail: The pentyl group can be altered (e.g., lengthened, shortened, or functionalized with other chemical groups) to enhance binding affinity, improve specificity, and optimize drug-like properties such as cell permeability. researchgate.net

By using this compound as a starting point, medicinal chemists could synthesize a range of substituted alkyl and aryl phosphates to screen for inhibitory activity against key PPP enzymes like glucose-6-phosphate dehydrogenase (G6PD). nih.govmdpi.com

Key Enzyme in Pentose Phosphate PathwayFunctionRelevance as a Drug Target
Glucose-6-Phosphate Dehydrogenase (G6PD) Catalyzes the first committed and rate-limiting step of the oxidative PPP, producing NADPH. nih.govInhibition blocks NADPH production, increasing oxidative stress and hindering biosynthesis, which can be detrimental to cancer cells. mdpi.com
6-Phosphogluconate Dehydrogenase (6PGD) The third step of the oxidative PPP, which also generates NADPH. mdpi.comSimilar to G6PD, its inhibition reduces the cancer cell's capacity for biosynthesis and antioxidant defense.
Transketolase (TKL) A key enzyme in the non-oxidative branch, responsible for interconverting sugar phosphates and producing precursors for nucleotide synthesis. nih.govInhibition disrupts the synthesis of ribose 5-phosphate, thereby slowing down DNA/RNA synthesis and cell proliferation.

Materials Science and Engineering Applications

Polymer Chemistry and Composite Materials

The versatility of pentyl dihydrogen phosphate (B84403) allows for its integration into various polymer systems to enhance their physical and chemical properties. Its role as a plasticizer and a flame retardant is of particular interest in the manufacturing of safer and more durable polymer-based products.

Organophosphate esters, including alkyl and aryl phosphates, are utilized as plasticizers in the polymer industry. These compounds are added to plastics to increase their flexibility, durability, and workability. nih.govkinampark.comkinampark.com While specific performance data for pentyl dihydrogen phosphate is not extensively detailed in publicly available literature, its function can be understood in the context of similar alkyl phosphate esters.

Plasticizers work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg) of the material. This increased intermolecular distance allows the polymer chains to move more freely, resulting in a more flexible and less brittle product. specialchem.com Alkyl aryl phosphates are noted for conferring good performance at low temperatures. krahn.eu

The effectiveness of a plasticizer is dependent on its chemical structure and its compatibility with the polymer matrix. Generally, within a series of esters with a common acid group, plasticizer efficiency tends to increase as the molecular weight of the plasticizer decreases. kinampark.com

Table 1: General Comparison of Plasticizer Types

Plasticizer TypePrimary FunctionKey Characteristics
PhthalatesGeneral-purpose plasticizingGood balance of properties and cost-effectiveness.
AdipatesLow-temperature flexibilityExcellent performance in cold environments.
Phosphate Esters Flame retardancy, plasticizing Offers dual functionality, improving fire safety and flexibility. alfa-chemistry.com
TrimellitatesLow volatility, high-temperature resistanceSuitable for applications requiring durability at elevated temperatures.
CitratesNon-toxic applicationsOften used in sensitive applications like medical devices and toys. specialchem.com

This table provides a general overview of common plasticizer types and their primary functions.

This compound belongs to the class of organophosphate esters, which are widely recognized for their flame retardant properties. aaqr.org These compounds can function as both a plasticizer and a flame retardant, making them valuable multifunctional additives in polymer formulations. alfa-chemistry.com The phosphorus content in these materials is key to their flame retardant mechanism.

The flame retardant action of phosphorus-based compounds can occur in both the condensed (solid) phase and the gas phase:

Condensed-Phase Action : Upon heating, phosphate esters can decompose to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable char layer on the material's surface. valtris.comnih.gov This char layer acts as an insulating barrier, which limits the heat transfer to the underlying material and restricts the release of flammable volatile compounds. valtris.com

Gas-Phase Action : Some phosphorus compounds can volatilize during combustion and act as radical scavengers in the flame. They release species like PO• radicals that interrupt the chain reactions of combustion, thus inhibiting the flame. alfa-chemistry.comnih.gov

Alkyl aryl phosphate esters are known to act primarily in the condensed phase, aiding in char formation, which also helps in smoke suppression. valtris.com The specific efficiency and mechanism of this compound would depend on its thermal decomposition behavior within a given polymer matrix.

Table 2: Mechanisms of Action for Phosphorus Flame Retardants

PhaseMechanismDescription
Condensed Phase Char FormationDecomposes to form a protective carbonaceous layer, insulating the polymer. valtris.com
Barrier FormationThe resulting char layer limits heat and mass transfer between the flame and the polymer.
Gas Phase Radical QuenchingVolatile phosphorus species interrupt the chemical reactions of combustion in the flame. alfa-chemistry.com
Flame InhibitionThe presence of phosphorus radicals reduces the concentration of highly reactive H• and OH• radicals.

This interactive table summarizes the primary ways in which phosphorus-containing flame retardants inhibit combustion.

Ionic electroactive polymers (EAPs) are materials that change shape in response to an electric field, a property that makes them suitable for applications such as artificial muscles and sensors. wikipedia.orgresearchgate.net The function of these materials often relies on the mobility of ions within a polymer matrix.

While there is no direct research available specifically detailing the use of this compound in ionic EAPs, the broader field of phosphorus-containing polymers is being explored for these applications. For instance, phosphonate-functionalized ionic liquids have been synthesized and used as gel polymer electrolytes. researchgate.net These electrolytes exhibit good ionic conductivity, which is a crucial property for EAP performance. researchgate.net

In some cases, the pyrolysis of metal-phosphate compounds, such as zinc phenylphosphates, can lead to the formation of electrically conductive phases within a polymer composite. rsc.org This suggests that under certain processing conditions, phosphate-containing materials could contribute to the electrical properties of a composite material. However, further research is needed to establish a direct role for this compound in the development of ionic EAPs.

Development of Advanced Biomaterials

The application of phosphorus-containing compounds is also being investigated in the field of biomaterials, particularly for bone regeneration and tissue engineering. The phosphate group is a fundamental component of bone mineral and plays a crucial role in biomineralization. mdpi.com

Calcium phosphate cements (CPCs) are synthetic bone graft materials that are used to repair bone defects. mdpi.comnih.gov They are typically composed of one or more calcium phosphate powders that, when mixed with a liquid, form a paste that can set and harden in the body, forming a structure similar to the mineral component of bone, hydroxyapatite (B223615). mdpi.comgoogle.com

There is currently no scientific literature that describes the use of this compound as a component in calcium phosphate cements. The setting reactions of CPCs are complex and depend on the dissolution of calcium and phosphate precursors and the subsequent precipitation of a new calcium phosphate phase. mdpi.com The introduction of organic molecules can influence the setting time, mechanical properties, and nanostructure of the final cement. nih.gov For example, the incorporation of certain biomolecules with phosphate groups, such as α-glucose-1-phosphate, has been studied to modify the formation and growth of hydroxyapatite crystals. nih.gov While organophosphates are not a standard component of CPC formulations, the field is open to exploring new additives that could potentially enhance the properties of these bone graft materials.

Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering due to their structural similarity to the natural extracellular matrix. nih.govresearchgate.net They can be designed to support cell growth and guide the formation of new tissue.

The incorporation of phosphate groups into hydrogels is an area of active research. Phosphate-containing monomers can be polymerized to create hydrogels with tunable properties. doi.org For instance, hydrogels synthesized from monomers like 2-(methacryloyloxy) ethyl phosphate (MOEP) have been shown to exhibit pH and ionic strength responsiveness, which can be beneficial for biomedical applications. doi.org The presence of phosphate groups can also influence the swelling behavior and mechanical properties of the hydrogel. doi.org

While the direct use of this compound in hydrogel synthesis for tissue scaffolds has not been reported, the principles of incorporating phosphate moieties into polymer networks are well-established. These phosphate groups can potentially enhance cell adhesion and promote mineralization, which are desirable characteristics for bone tissue engineering scaffolds. mdpi.com However, specific research would be required to determine the suitability and efficacy of this compound for these applications.

Insufficient Data Available for this compound in Functional Crystalline Material Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the use of This compound as a functional crystalline material. While extensive research exists for other dihydrogen phosphate compounds, such as Potassium Dihydrogen Phosphate (KDP) and Ammonium (B1175870) Dihydrogen Phosphate (ADP), the properties and applications of the pentyl derivative in materials science are not well-documented in the public domain.

The specific areas of inquiry, namely the optical properties, electrical conductivity, and thermal behavior of crystalline this compound, did not yield detailed experimental findings or data tables. Research into organic-inorganic hybrid dihydrogen phosphates is an active field, but studies have predominantly focused on other organic cations. Similarly, investigations into long-chain alkylammonium phosphates have centered on their crystal structures rather than their functional optical or electrical characteristics.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the "" of this compound as functional crystalline materials, as per the requested outline, due to the absence of requisite data in the available search results. The creation of content and data tables for the specified subsections would require fabrication of information, which is beyond the scope of this service.

Advanced Analytical Methodologies and Characterization Techniques

Spectroscopic Characterization of Pentyl Dihydrogen Phosphate (B84403)

Spectroscopic techniques are indispensable for elucidating the molecular structure of pentyl dihydrogen phosphate. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR experiments provide a complete picture of the molecule's framework.

³¹P NMR Spectroscopy: Phosphorus-31 is an ideal nucleus for NMR analysis due to its 100% natural abundance and spin of ½, which results in sharp signals and straightforward spectra. huji.ac.ilwikipedia.org The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus environment. The chemical shift of this signal is highly sensitive to the electronic environment of the phosphorus atom. In a proton-decoupled spectrum, this would appear as a sharp singlet. In a proton-coupled spectrum, the signal would be split into a triplet due to coupling with the two protons on the adjacent methylene group (-CH₂-O-P). The chemical shifts for organophosphates are typically referenced to 85% phosphoric acid (H₃PO₄) at 0 ppm. wikipedia.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the number and connectivity of hydrogen atoms in the pentyl chain. The predicted spectrum for this compound would show distinct signals for each chemically non-equivalent proton. Coupling between adjacent protons (spin-spin coupling) would split these signals into characteristic patterns (e.g., triplets, quartets), allowing for the assignment of each signal to a specific position in the pentyl group. The protons of the P-OH groups are often broad and may exchange with solvent, sometimes not appearing as a distinct, sharp signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon backbone of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pentyl chain. The chemical shift of each carbon is influenced by its hybridization and proximity to the electronegative oxygen and phosphate groups. The carbon atom bonded directly to the oxygen (C1) would be the most deshielded and appear furthest downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPositionExpected Chemical Shift (ppm)Expected Multiplicity (Proton-Coupled)
³¹P--1 to +5Triplet (t)
¹HCH₃ (C5)~0.9Triplet (t)
¹HCH₂ (C4)~1.3Sextet
¹HCH₂ (C3)~1.4Quintet
¹HCH₂ (C2)~1.6Quintet
¹HCH₂-O (C1)~3.9Quartet (q)
¹HP-OHVariable, BroadSinglet (s)
¹³CC5~14-
¹³CC4~22-
¹³CC3~28-
¹³CC2~30-
¹³CC1~68-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The IR spectrum of this compound is expected to be dominated by strong absorptions from the phosphate group. A very broad and strong band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded P-OH groups. A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration is also a key feature. Additionally, bands corresponding to P-O-C stretching and the various C-H stretching and bending modes of the pentyl group will be present. arxiv.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the phosphate group, such as the P-O stretching mode, often give rise to strong and sharp Raman bands. researchgate.net The C-C and C-H vibrations of the alkyl chain are also readily observed.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
O-H stretch (P-OH)2500-3300Strong, BroadWeak
C-H stretch (alkyl)2850-2960Medium-StrongStrong
P=O stretch1200-1300StrongMedium
C-H bend (alkyl)1370-1470MediumMedium
P-O-C stretch950-1050StrongMedium-Strong
P-O(H) stretch850-950Medium-StrongStrong

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Methanol
Ammonium (B1175870) phosphate
Potassium dihydrogen phosphate
Ammonium formate
Ammonium acetate
Phosphoric acid

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance, providing information about electronic transitions within its molecules. bergbuilds.domainselte.hu Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. youtube.commmmut.ac.in The primary electronic transitions observed include σ→σ, n→σ, π→π, and n→π. slideshare.netscribd.com Saturated compounds containing only sigma (σ) bonds, such as simple alkyl phosphates, undergo high-energy σ→σ* transitions which occur in the far UV region (below 200 nm) and are often difficult to observe with standard spectrophotometers. youtube.commmmut.ac.in

This compound itself does not possess chromophores that absorb significantly in the conventional UV-Vis range (200-800 nm). Direct analysis is therefore challenging. However, UV-Vis spectroscopy can be employed for the quantitative analysis of phosphates through indirect methods. bergbuilds.domains A widely used technique is the formation of a colored complex, such as molybdenum blue. bergbuilds.domainsmt.comslideshare.net In this method, orthophosphates react with an acidic molybdate reagent to form a phosphomolybdate complex. bergbuilds.domainsslideshare.net Subsequent reduction of this complex, often with ascorbic acid, produces a intensely blue-colored species known as molybdenum blue, which exhibits a strong absorbance maximum around 880 nm. bergbuilds.domainsslideshare.net The intensity of the blue color, measured by the spectrophotometer, is directly proportional to the concentration of the phosphate in the sample, allowing for accurate quantification based on Beer's Law. slideshare.net

Table 1: Electronic Transitions in UV-Visible Spectroscopy

Transition Type Description Typical Compounds
σ → σ* Excitation of an electron from a bonding σ-orbital to an anti-bonding σ*-orbital. Requires high energy. Alkanes, saturated compounds.
n → σ* Excitation of an electron from a non-bonding n-orbital to an anti-bonding σ*-orbital. Compounds with heteroatoms (O, N, S) containing lone pairs.
π → π* Excitation of an electron from a bonding π-orbital to an anti-bonding π*-orbital. Unsaturated compounds (alkenes, alkynes), aromatic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complexation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and versatile analytical technique for determining the molecular weight and structure of compounds, particularly polar, nonvolatile, and thermally labile molecules. nih.gov ESI is considered a "soft" ionization method that allows for the gentle transfer of ions from solution into the gas phase, making it exceptionally well-suited for studying non-covalent interactions and supramolecular complexes. uri.eduresearchgate.net

In the context of this compound and other organophosphorus compounds, ESI-MS is instrumental in studying complexation phenomena. uri.edu The technique can detect and characterize complexes formed between the phosphate moiety and other molecules, such as metal ions or organic ligands. uri.edu Negative electrospray ionization (NESI) is often the preferred mode for detecting organophosphorus acids, as they readily form deprotonated molecules [M-H]⁻. nih.govmdpi.com

Research on phosphorylated biomolecules demonstrates the utility of ESI-MS in assessing the binding of various reagents to phosphate groups. uri.edu By analyzing the mass spectra, researchers can identify the formation of adducts and determine the stoichiometry of the complexes. The signal intensity of the complex ions can provide semi-quantitative information about the binding affinity and stability of the interactions in the gas phase. uri.edu Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment the complex ions, yielding valuable structural information about the binding sites and the nature of the intermolecular forces involved. mdpi.comnih.gov This derivatization can enhance signal intensity and facilitate the identification of target and unknown organophosphorus acids. nih.gov

Thermal and Morphological Analysis

The thermal stability and surface characteristics of this compound are critical for its application, particularly in materials science. A suite of analytical techniques is used to investigate these properties.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing the surface morphology and elemental composition of materials. imim.pl SEM provides high-resolution images of a sample's surface topography, while EDX (also known as EDS) analyzes the X-rays emitted from the sample when bombarded by the electron beam, identifying the elements present and their relative abundance. imim.plnih.gov

These techniques are widely used to study phosphate coatings on metal surfaces, an application for which alkyl phosphates like this compound are relevant. thermofisher.comelectron-microscopes.com SEM micrographs can reveal the crystal structure, size, and distribution of the phosphate layer, which are crucial for properties like corrosion resistance and adhesion. imim.plresearchgate.net For example, zinc phosphate coatings often show a crystalline structure where crystals initiate from a center and grow radially. imim.pl

EDX analysis complements SEM by providing the elemental composition of the coating. nih.gov An EDX spectrum of a phosphate coating on a metal substrate would show peaks corresponding to phosphorus (P), oxygen (O), and carbon (C) from the alkyl phosphate, as well as elements from the underlying metal (e.g., Zinc, Iron). imim.plthermofisher.com This analysis confirms the presence and distribution of the phosphate film. researchgate.net

Table 3: Example EDX Elemental Composition of a Calcium Alkyl Phosphate

Element Atomic Fraction
Ca 1
P 1.9
O 10.3

Data derived from analysis of Calcium Butyl Phosphate. researchgate.net

X-ray Diffraction (XRD) for Crystallographic Determination

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of a solid material. It works by irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to the crystalline phases present in the sample. imim.pl

In the context of alkyl phosphates, XRD is used to analyze the structure of phosphate conversion coatings and self-assembled monolayers (SAMs). For crystalline coatings, XRD patterns can identify the specific phosphate compounds formed, such as hopeite (Zn₃(PO₄)₂·4H₂O) in zinc phosphating processes on steel. imim.pl

For SAMs of alkyl phosphates on oxide surfaces, XRD techniques can provide information about the packing and order within the monolayer. nih.gov A higher degree of order and packing density in SAMs, particularly for those with longer alkyl chains (greater than 15 carbons), is indicated by specific diffraction features. This suggests a higher two-dimensional crystallinity of the film, which influences its properties as a surface modification layer. nih.gov

Diffusion Nuclear Magnetic Resonance (NMR) Spectroscopy for Supramolecular Systems

Diffusion Nuclear Magnetic Resonance (NMR) spectroscopy, often referred to as Diffusion-Ordered Spectroscopy (DOSY), is a non-invasive technique that provides insights into the size and shape of molecules and their interactions in solution. nih.govresearchgate.net It measures the translational motion (diffusion coefficient) of molecules, which is dependent on their hydrodynamic radius. nih.gov This makes it an invaluable tool for studying supramolecular chemistry, where non-covalent interactions lead to the formation of larger assemblies. researchgate.net

For an amphiphilic molecule like this compound, diffusion NMR can be used to investigate aggregation phenomena, such as micelle formation, in solution. By measuring the diffusion coefficients of the phosphate molecules at different concentrations, one can observe a significant decrease in the diffusion rate upon the formation of larger aggregates, as larger particles diffuse more slowly than smaller ones. nih.gov

This technique is also highly effective for studying host-guest complexation and other intermolecular interactions. nih.gov By simultaneously measuring the diffusion coefficients of all components in a mixture, one can determine if they are moving together (indicating complex formation) or independently. This allows for the characterization of the size, structure, and stability of labile supramolecular systems involving this compound. nih.govresearchgate.net Studies on phospholipids have used related 2D solid-state NMR techniques to investigate molecular exchange and lateral diffusion within membrane structures. nih.gov

Environmental and Sustainability Considerations in the Lifecycle of Pentyl Dihydrogen Phosphate

Impact of Synthesis on Environmental Footprint

The synthesis of pentyl dihydrogen phosphate (B84403), like other alkyl phosphates, traditionally involves reagents and processes with notable environmental impacts. The primary raw materials include a pentanol (B124592) source (n-pentyl alcohol) and a phosphorylating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid.

The conventional manufacturing process for phosphate compounds can be resource-intensive. The production of the phosphorylating agents often starts with phosphate rock, which is mined and then processed using large quantities of acid, typically sulfuric acid. This acidulation process is energy-intensive and generates significant waste. decachem.com One of the most prominent waste byproducts from phosphoric acid production is phosphogypsum, which can be radioactive and acidic, posing risks of soil and groundwater contamination if not managed properly. decachem.com

Key factors contributing to the environmental footprint of pentyl dihydrogen phosphate synthesis include:

Raw Material Extraction: The mining of phosphate rock is a significant contributor to land degradation.

Energy Consumption: The conversion of phosphate rock to phosphorylating agents and the subsequent esterification reaction require substantial energy inputs.

Waste Generation: The synthesis process can produce a mixture of mono- and diesters, requiring purification steps that generate waste streams. mdpi.com The primary waste from the broader phosphate industry is phosphogypsum. decachem.com

Use of Hazardous Reagents: Traditional methods may employ corrosive and hazardous substances like phosphorus oxychloride or strong acids, which carry environmental and safety risks. decachem.commdpi.com

Table 1: Key Environmental Impacts in Traditional Alkyl Phosphate Synthesis

Lifecycle StageKey Environmental ImpactContributing Factors
Raw Material Sourcing Depletion of finite phosphate rock resources; land degradation.Mining and beneficiation of phosphate ore. decachem.com
Chemical Synthesis High energy consumption; generation of hazardous waste.Use of reagents like P₂O₅ or polyphosphoric acid; acidulation process. decachem.comresearchgate.net
Byproduct Management Soil and water contamination.Generation and storage of phosphogypsum and other chemical tailings. decachem.com

Development of Benign Chemical Processes and Solvents

In response to the environmental drawbacks of traditional methods, significant research has focused on developing greener and more sustainable synthetic routes for alkyl phosphates. These efforts align with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. scienmag.com

Greener Phosphorylating Agents and Catalysts: One approach involves using alternative phosphorylating agents that are less hazardous and more selective, leading to less waste. For instance, methods using a mixture of phosphoric acid and phosphorus pentoxide are promoted as an environmentally friendly green synthesis method that improves the selectivity for the desired monoester product, simplifying purification. google.com Research has also explored enzymatic synthesis and the use of catalysts that allow for milder reaction conditions and higher efficiency.

Benign Solvents: The choice of solvent is crucial to the environmental profile of a chemical process. Many traditional syntheses of phosphate esters are carried out in aprotic solvents which can be volatile and difficult to recycle. uctm.edu The development of processes that use greener solvents, such as water, or solvent-free conditions, represents a significant step forward. Methanol, for example, is noted for its potential as an eco-friendly solvent that can be produced from renewable resources. nexizo.ai The goal is to replace conventional, often toxic, solvents with alternatives that have a lower environmental impact and can be more easily recycled.

Table 2: Comparison of Traditional vs. Greener Synthesis Approaches for Alkyl Phosphates

FeatureTraditional Synthesis MethodsGreener Synthesis Alternatives
Phosphorylating Agent Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃). mdpi.comOptimized mixtures of H₃PO₄ and P₂O₅; biocatalysts. google.com
Solvents Aprotic solvents (e.g., DMF). uctm.eduWater, renewable solvents (e.g., bio-based alcohols), or solvent-free conditions.
Reaction Conditions Often require high temperatures and pressures.Milder conditions, reduced energy consumption. google.com
Byproducts/Waste Lower selectivity leading to more byproducts and purification waste.Higher atom economy, less waste, and easier separation. decachem.com

Waste Management and Recycling Strategies in Phosphate Chemistry

Effective waste management and recycling are essential for mitigating the environmental impact of the phosphate industry and moving towards a circular economy for phosphorus. Phosphorus is a finite and critical resource, making its recovery from waste streams a pressing need. rsc.orgsswm.info

Phosphorus Recovery from Waste Streams: A primary source of phosphate waste is municipal wastewater. rsc.orgnih.gov Advanced wastewater treatment plants can capture over 90% of phosphorus in sewage sludge. sswm.infotechnologynetworks.com Various technologies are being developed and implemented to recover this phosphorus:

Chemical Precipitation: This involves adding chemicals like iron or aluminum salts to wastewater to precipitate phosphate, which then settles into the sludge. rsc.org The phosphorus can later be recovered from this sludge.

Enhanced Biological Phosphorus Removal (EBPR): This method uses microorganisms to accumulate phosphorus from wastewater, concentrating it in the resulting biomass sludge. rsc.org

Wet-Chemical Leaching: This process treats sludge or incinerated sludge ash with acid to release the phosphorus back into a solution, from which it can be recovered, often through precipitation. rsc.orgsswm.info

Electrochemical Recovery: A newer technology uses electrochemical devices to pull solid, usable phosphorus from sludge without adding extra chemicals. technologynetworks.com

Recycling and Reuse: The goal of these recovery methods is to transform phosphate-containing waste from a liability into a valuable resource. decachem.com Recovered phosphorus can be used to produce new fertilizers, specialty chemicals, or other phosphate-based products. For example, there is research into synthesizing new monoalkyl phosphate esters from the chemical recycling products of post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) waste, demonstrating a novel pathway for integrating recycling directly into chemical production. uctm.edu By closing the loop, the chemical industry can reduce its reliance on virgin phosphate rock and minimize the environmental burden associated with its extraction and processing. rsc.org

Emerging Research Areas and Future Outlook in Pentyl Dihydrogen Phosphate Chemistry

Advanced Applications in Functional Materials and Nanotechnology

The unique chemical structure of pentyl dihydrogen phosphate (B84403), featuring a hydrophilic phosphate head and a five-carbon hydrophobic tail, makes it an excellent candidate for advanced applications in materials science and nanotechnology. Its surfactant properties are central to its potential in creating highly ordered molecular structures and functional surfaces. lookchem.com

Research is moving beyond bulk applications toward the precise control of matter at the nanoscale. The ability of alkyl phosphates to self-assemble on various substrates is a key area of investigation. This can lead to the formation of self-assembled monolayers (SAMs) that modify surface properties such as wetting, adhesion, and corrosion resistance. In nanotechnology, the compound could serve as a stabilizing agent for nanoparticles or as a component in the formulation of nanohydrogels for specialized delivery systems. mdpi.com These advanced materials are critical for developing new technologies in electronics, coatings, and biomedical devices.

The table below outlines potential advanced applications currently being explored for similar alkyl phosphate compounds, representing a direct path for future research into pentyl dihydrogen phosphate.

Potential Application Area Role of this compound Governing Scientific Principle
Anti-Corrosion Coatings Surface-active agent, adhesion promoterForms a passivating, self-assembled monolayer on metal oxide surfaces, blocking corrosive agents.
Nanoparticle Synthesis Capping and stabilizing agentThe phosphate group coordinates to the nanoparticle surface while the pentyl chain provides steric hindrance, preventing aggregation.
Functional Biomaterials Surface modification agentAlters the surface energy and biocompatibility of materials used in tissue engineering scaffolds or medical implants. lookchem.com
Stimuli-Responsive Polymers Component of nanohydrogelsThe phosphate group can respond to pH changes, enabling the controlled release of encapsulated substances. mdpi.comull.es

Exploration of Novel Biochemical Pathways and Therapeutic Targets

Currently, specific research detailing the interaction of this compound with distinct biochemical pathways or its potential as a therapeutic agent is limited. The majority of biochemical research on phosphates is concentrated on complex biological molecules like sugar-phosphates in metabolic routes such as the pentose (B10789219) phosphate pathway (PPP), which is essential for generating nucleotide precursors and the reducing agent NADPH. nih.govnih.govbiomolther.org

However, the broader class of organophosphates is known to interact with various biological systems, most notably through the inhibition of enzymes like acetylcholinesterase. This established activity for other organophosphates suggests a potential, yet unexplored, avenue for future research into this compound. Future investigations could focus on screening the compound against a range of enzymes, such as kinases, phosphatases, or pyruvate (B1213749) dehydrogenase kinases, to identify any inhibitory or modulatory effects that could become therapeutic targets for metabolic diseases or cancer. semanticscholar.org Such studies would be the first step in determining if this simple molecule has a role to play in pharmacology.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical and materials research, offering powerful tools for predicting molecular properties and accelerating discovery. researchgate.net While no specific AI/ML models have been published exclusively for this compound, the methodologies are directly applicable and represent a significant future direction.

ML models can be trained on large datasets of chemical structures and their corresponding experimental data to predict properties of new or understudied compounds. mdpi.comnih.gov For this compound, AI could be used to predict its physical-chemical properties, its performance in functional material formulations, or its potential biological activity and off-target interactions. mdpi.com This in-silico approach can drastically reduce the time and cost of experimental screening by identifying the most promising research avenues beforehand. researchgate.net

The following table illustrates how different AI/ML models could be applied to accelerate research on this compound.

AI/ML Model Type Predicted Property Potential Research Impact
Quantitative Structure-Activity Relationship (QSAR) Biological activity (e.g., enzyme inhibition)Prioritizes the compound for specific biological screening, guiding therapeutic research. researchgate.net
Graph Neural Networks (GNNs) Material performance (e.g., corrosion inhibition efficiency)Optimizes the molecular design of additives for advanced coatings and functional materials.
Natural Language Processing (NLP) Knowledge extraction from scientific literatureScans millions of research papers to identify novel connections, applications, or synthesis routes for organophosphates.
Generative Models Design of novel derivative compoundsProposes new molecules based on the pentyl phosphate scaffold with potentially enhanced properties for specific applications.

Challenges and Opportunities for Future Research Directions

The future of this compound chemistry is characterized by both significant challenges and compelling opportunities. The primary challenge is the current scarcity of dedicated research into its advanced properties beyond its established industrial uses. Bridging this knowledge gap will require concerted efforts in fundamental and applied science.

Challenges:

Limited Biological Data: There is a lack of systematic studies on its metabolic fate, biological interactions, and potential therapeutic effects.

Synthesis and Purity: Developing cost-effective and sustainable synthesis methods that yield high-purity material is crucial for advanced applications, particularly in electronics and pharmaceuticals.

Heterogeneity in Industrial Materials: For applications like phosphate-based waste valorization, the high heterogeneity of raw materials presents a significant technical hurdle. mdpi.com

Opportunities:

Leveraging Known Properties: Its established surfactant and surface-binding capabilities provide a strong foundation for developing next-generation functional materials, such as smart coatings and nanomaterials.

Computational Screening: The use of AI/ML presents a major opportunity to rapidly screen the compound for new applications and predict its behavior, guiding focused experimental work. researchgate.net

Circular Economy: Exploring the role of simple phosphate compounds in creating value from industrial waste streams aligns with global sustainability goals and opens new economic avenues. mdpi.com

Ultimately, the trajectory of research on this compound will depend on interdisciplinary collaboration between materials scientists, biochemists, and data scientists to unlock its full potential.

Q & A

Q. How does this compound compare to other alkyl phosphates (e.g., butyl or hexyl derivatives) in solvent extraction systems?

  • Methodology :

Partition Coefficients : Measure logPP values using shake-flask methods (octanol/water system).

Extraction Efficiency : Compare metal ion (e.g., UO22+_2^{2+}) recovery rates via ICP-MS .

Q. What are the best practices for integrating this compound into hybrid materials (e.g., polymer-phosphates) for catalytic applications?

  • Synthesis Protocol :

In-Situ Polymerization : Incorporate phosphate monomers into PMMA or polystyrene matrices via radical initiation.

Catalytic Testing : Evaluate activity in model reactions (e.g., ester hydrolysis) and characterize surface acidity via NH3_3-TPD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.